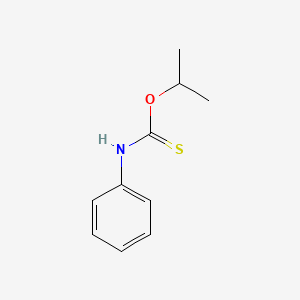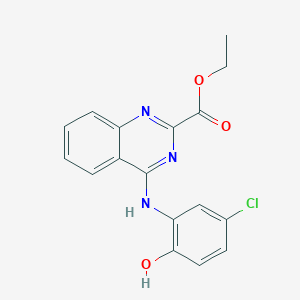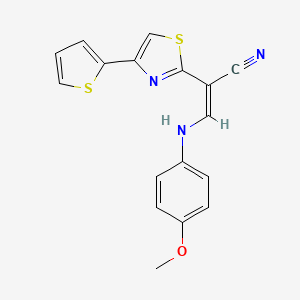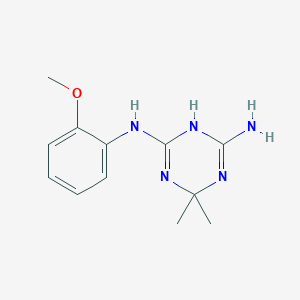![molecular formula C20H24N2O B5678937 [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone](/img/structure/B5678937.png)
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,5S)-6-azabicyclo[321]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone typically involves multiple steps, including the formation of the azabicyclo[3.2.1]octane core and the attachment of the quinoline moiety. Common synthetic routes may involve:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through cyclization reactions involving appropriate precursors under specific conditions.
Attachment of the Quinoline Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the quinoline ring to the azabicyclo[3.2.1]octane core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azabicyclo[3.2.1]octane derivatives and quinoline-based molecules. Examples include:
Azabicyclo[3.2.1]octane Derivatives: Compounds with similar bicyclic structures but different substituents.
Quinoline-Based Molecules: Compounds with the quinoline core but varying functional groups.
Uniqueness
[(1R,5S)-6-azabicyclo[321]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone is unique due to its specific combination of the azabicyclo[321]octane core and the 2,3,6-trimethylquinoline moiety
Properties
IUPAC Name |
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-12-7-8-18-17(9-12)19(13(2)14(3)21-18)20(23)22-11-15-5-4-6-16(22)10-15/h7-9,15-16H,4-6,10-11H2,1-3H3/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWDHNNOFWUAHG-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)N3CC4CCCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)N3C[C@@H]4CCC[C@H]3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethyl-N-[(4-methylphenyl)(2-thienyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5678881.png)
![1-[(2-Bromophenyl)methyl]-2-methylbenzimidazole](/img/structure/B5678885.png)

![[(3R,4S)-3-amino-4-(5-methylfuran-2-yl)pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone](/img/structure/B5678897.png)

![7-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5678904.png)
![2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-(2-thienylmethyl)acetamide](/img/structure/B5678909.png)

![1-(4-chlorophenyl)-N-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B5678927.png)
![3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-5-[2-(1H-imidazol-2-yl)phenyl]-1H-1,2,4-triazole](/img/structure/B5678933.png)
![ethyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate](/img/structure/B5678941.png)
![4-chloro-1-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5678943.png)
![3-[4-(1-ethoxyethyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5678950.png)

